molecular formula C20H40O10S B8106209 m-PEG3-Sulfone-PEG3-t-butyl ester CAS No. 2055041-00-2

m-PEG3-Sulfone-PEG3-t-butyl ester

Cat. No.: B8106209
CAS No.: 2055041-00-2
M. Wt: 472.6 g/mol
InChI Key: NIESCEHPGVJPBT-UHFFFAOYSA-N
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Description

m-PEG3-Sulfone-PEG3-t-butyl ester is an organic compound that contains two polyethylene glycol (PEG) chains connected by a sulfone group. The t-butyl ester group provides a reactive site for cross-linking reactions. This compound is primarily used as a cross-linker in the production of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing .

Chemical Reactions Analysis

m-PEG3-Sulfone-PEG3-t-butyl ester undergoes several types of chemical reactions:

Comparison with Similar Compounds

m-PEG3-Sulfone-PEG3-t-butyl ester is unique due to its combination of PEG chains, sulfone group, and t-butyl ester group. Similar compounds include:

These compounds share some functional similarities but differ in their specific reactive groups and applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O10S/c1-20(2,3)30-19(21)5-6-25-9-10-27-12-14-29-16-18-31(22,23)17-15-28-13-11-26-8-7-24-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIESCEHPGVJPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCS(=O)(=O)CCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124951
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055041-00-2
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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